インドールカルボン酸と誘導体

インドールカルボン酸は、インドール環にカルボキシル基を有するヘテロサイクル化合物であり、その構造的安定性と反応性が特徴です。誘導体は、インドール環の置換基やカルボキシル基の修飾を通じて、多様な機能化が可能で、有機合成や医薬品中間体としての応用が広く知られています。特に、置換基の種類や位置に応じた電子状態や立体構造の調整により、生物活性物質の設計に有用です。この化合物群は、高純度で安定した物性を備え、精密な合成プロセスにおける信頼性が求められる分野で重要な役割を果たします。化学的特性は、求核反応や酸化還元反応においても良好であり、研究開発における versatile なツールとして評価されています。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

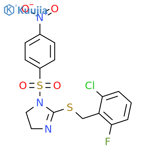

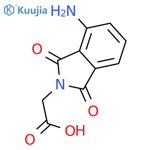

|

(R)-2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | 399030-99-0 | C12H14N2O3 |

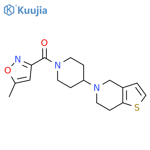

|

1H-Indole-7-propanoic acid methyl ester | 915377-39-8 | C12H13NO2 |

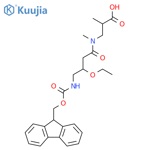

|

2-(1-Methyl-1H-indol-2-yl)acetic acid | 127019-98-1 | C11H11NO2 |

|

L-N-Boc-6-chlorotryptophan | 1234875-52-5 | C16H19ClN2O4 |

|

(3-cyano-2-methyl-1H-indol-1-yl)acetic Acid | 531544-17-9 | C12H10N2O2 |

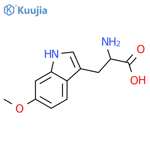

|

3-Amino-3-(1H-indol-2-yl)propanoic acid | 451460-00-7 | C11H12N2O2 |

|

2,3-dimethyl-1H-Indole-5-acetic acid | 100068-17-5 | C12H13NO2 |

|

7-chloro-1H-Indole-1-acetic acid | 943654-32-8 | C10H8ClNO2 |

|

D-Tryptophan-d5 | 1202359-57-6 | C11H12N2O2 |

|

2H-Isoindole-2-acetic acid, 4-amino-1,3-dihydro-1,3-dioxo- | 10133-86-5 | C10H8N2O4 |

関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

推奨される供給者

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品